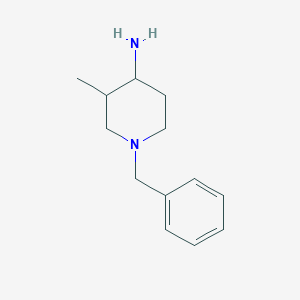

1-Benzyl-3-methylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTFEKWKCLDVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265030 | |

| Record name | 3-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82378-86-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82378-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-3-methylpiperidin-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, piperidine derivatives represent a cornerstone scaffold for the design of novel therapeutic agents. Their prevalence in a vast array of biologically active compounds underscores their importance. This technical guide focuses on a specific, highly versatile intermediate: This compound . This molecule, characterized by its unique substitution pattern on the piperidine ring, serves as a critical building block in the synthesis of complex pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1][2]

The strategic placement of a benzyl group at the nitrogen, a methyl group at the 3-position, and an amine at the 4-position imparts a combination of lipophilicity, stereochemical complexity, and reactive potential. These features allow for extensive chemical modification, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties in the development of new drug candidates.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, characterization, and applications, providing field-proven insights for professionals in drug discovery and chemical research.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its distinct structural components: a saturated heterocyclic piperidine ring, a lipophilic N-benzyl group, a methyl substituent, and a primary amine functionality.

-

Piperidine Ring : This six-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, known for enhancing the bioactivity and bioavailability of drug molecules.[1]

-

N-Benzyl Group : The benzyl substituent significantly increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier. This is a crucial factor for CNS-active agents.[1]

-

3-Methyl Group : The methyl group introduces a chiral center, allowing for the synthesis of specific stereoisomers. This is critical in drug design, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities and safety profiles.

-

4-Amine Group : The primary amine is a key reactive handle. Its basicity allows for salt formation, which can enhance stability and aqueous solubility, while its nucleophilicity makes it a prime site for further chemical elaboration to build more complex molecules.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties of this compound and its common precursor.

| Property | This compound | 1-Benzyl-3-methylpiperidin-4-one (Precursor) |

| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₁₇NO |

| Molecular Weight | 204.31 g/mol | 203.29 g/mol [3] |

| CAS Number | Data not available | 34737-89-8[3] |

| Appearance | Likely an oil or low-melting solid | Yellow oil[4] |

| Boiling Point | Not specified | 99°C at 0.05 mmHg[3] |

| MDL Number | MFCD09608002 | MFCD00044806[3] |

Synthesis and Reactivity

The most common and logical synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 1-benzyl-3-methyl-4-piperidone. This two-step conceptual approach is widely adopted in organic synthesis for its efficiency and control.

Step 1: Synthesis of 1-Benzyl-3-methyl-4-piperidone

The synthesis of the piperidone intermediate is a critical first step. One established method involves the Dieckmann condensation or related cyclization reactions. For instance, starting materials like benzylamine, methyl methacrylate, and methyl acrylate can be used to construct the piperidine ring through a series of addition and condensation reactions.[2] A more direct laboratory-scale synthesis involves the methylation of 1-benzylpiperidin-4-one.[4]

Experimental Protocol: α-Methylation of N-Benzyl-4-piperidone [4]

-

A solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (NaH, 1.2-1.5 eq) in THF at 0 °C. The causality here is the deprotonation of the α-carbon to the ketone by a strong, non-nucleophilic base to form an enolate.

-

The mixture is stirred at 0 °C for 30 minutes to ensure complete enolate formation.

-

Methyl iodide (CH₃I, 1.5 eq) is added to the reaction mixture, which is then warmed to 60 °C and stirred overnight. The enolate acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to form the C-C bond.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 1-benzyl-3-methylpiperidin-4-one.[4]

Step 2: Reductive Amination to this compound

With the ketone in hand, the conversion to the primary amine is achieved via reductive amination. This process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

-

To a solution of 1-benzyl-3-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent.

-

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selected for their mildness and high selectivity in reducing the iminium ion intermediate over the initial ketone.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the resulting crude amine is purified, typically by column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on a combination of standard spectroscopic techniques. The data presented here are predicted based on known spectral data of analogous structures.[4][5][6]

| Technique | Predicted Key Data Points for this compound |

| ¹H NMR | δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. δ ~3.5 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). δ 1.5-3.0 ppm (m, ~8H): Protons of the piperidine ring, with complex splitting patterns due to stereochemistry. δ ~1.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). δ ~0.9 ppm (d, 3H): Protons of the methyl group at the 3-position. |

| ¹³C NMR | δ ~138 ppm: Quaternary aromatic carbon of the benzyl group. δ ~127-129 ppm: Aromatic CH carbons of the benzyl group. δ ~63 ppm: Methylene carbon of the benzyl group (N-CH₂-Ph). δ ~45-60 ppm: Carbons of the piperidine ring. δ ~15-20 ppm: Methyl carbon. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 204. Key Fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), indicating the presence of a benzyl group. Loss of the benzyl group (M-91) is also a common fragmentation pathway. |

| Infrared (IR) | ~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine. ~3030 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the ability to further functionalize the primary amine.

-

Versatile Synthetic Intermediate : The amine group can be acylated, alkylated, or used in reductive amination with other carbonyl compounds to build a diverse library of molecules. This flexibility is paramount in structure-activity relationship (SAR) studies.

-

CNS Drug Discovery : The core piperidine scaffold is found in numerous CNS-active drugs. The precursor, 1-Benzyl-3-methyl-4-piperidone, is a known intermediate in the synthesis of potent analgesics and tranquilizers. Derivatives of 1-benzylpiperidine are explored as inhibitors of acetylcholinesterase and serotonin transporters for potential Alzheimer's disease treatment.

-

Improved Pharmacological Properties : The benzyl and methyl groups provide favorable characteristics, such as enhanced lipid solubility for better membrane permeability and the potential for selective receptor binding.[1] For example, related structures are key starting materials for synthesizing complex molecules like the JAK inhibitor tofacitinib.[7]

Safety, Handling, and Storage

While specific safety data for this compound is limited, information can be extrapolated from its ketone precursor and related amine compounds.[8][9] It should be handled with the care appropriate for a novel research chemical.

-

Hazard Classification : The precursor is classified as harmful if swallowed and causes severe skin burns and eye damage.[8][9] Amines are often corrosive and respiratory irritants.

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.[8]

-

A lab coat.

-

-

First-Aid Measures :

-

If inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

In case of skin contact : Immediately wash off with soap and plenty of water.[10]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[10]

-

If swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][10]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Store locked up.[8][9]

-

Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Special hazards include the emission of nitrogen oxides (NOx) and carbon oxides upon combustion.[10]

Conclusion

This compound stands out as a strategically designed chemical intermediate with significant value in pharmaceutical research. Its combination of a privileged piperidine core, lipophilic benzyl group, and a reactive amine functionality makes it an ideal starting point for the synthesis of novel and diverse molecular entities. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers aiming to leverage this versatile building block in the quest for next-generation therapeutics. As drug discovery continues to evolve, the importance of such well-characterized and adaptable intermediates will only continue to grow.

References

-

Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. Page loading... [guidechem.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

1-Benzyl-3-methylpiperidin-4-amine IUPAC name and synonyms

An In-Depth Technical Guide to 1-Benzyl-3-methylpiperidin-4-amine: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern medicinal chemistry. We will delve into its chemical identity, including its IUPAC nomenclature, stereoisomerism, and physicochemical properties. The core of this document is a detailed exploration of its synthetic pathways, including a step-by-step laboratory protocol and mechanistic insights. Furthermore, we highlight its critical application as a key building block in the synthesis of advanced pharmaceutical compounds, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile piperidine derivative.

Introduction: A Versatile Piperidine Building Block

Piperidine derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Among these, this compound stands out as a highly valuable and versatile synthetic intermediate. Its unique structure, featuring a piperidine ring, a lipophilic benzyl group, and stereocenters at the 3 and 4 positions, makes it an ideal scaffold for developing complex molecules with specific pharmacological profiles.

The benzyl group often enhances lipid solubility, which can improve membrane permeability, while the amine functionality provides a reactive handle for further chemical modifications.[1] The true significance of this compound, however, is most evident in its role as a key starting material for the synthesis of Tofacitinib, a targeted immunosuppressant used in the treatment of rheumatoid arthritis and other autoimmune diseases.[2] This guide will provide the foundational knowledge required to synthesize, characterize, and effectively utilize this important chemical entity in research and development settings.

Chemical Identity and Properties

The nomenclature of this compound can be complex due to the presence of two stereocenters, leading to cis and trans diastereomers, each of which can exist as a pair of enantiomers. The relative stereochemistry (cis/trans) and absolute configuration ((3R,4R), (3S,4S), etc.) are critical for its utility in pharmaceutical synthesis, as biological activity is often highly stereospecific.

Nomenclature and Structural Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₂₀N₂ | [3][4] |

| Molecular Weight | 204.31 g/mol | [4] |

| Common Synonyms | 1-(Phenylmethyl)-3-methyl-4-piperidinamine | |

| Isomer Example (trans) | trans-1-Benzyl-4-methyl-piperidin-3-amine | [3][4] |

| Related Compound | 1-benzyl-N,4-dimethylpiperidin-3-amine | [5] |

| Related Compound CAS | 477600-69-4 (cis, N-methylated) | [6] |

| Related Compound CAS | 1062580-52-2 ( (3R,4R), N-methylated, 2HCl) | [7][8] |

Physicochemical Properties

The properties of this compound can vary depending on its isomeric form and whether it is in its free base or salt form. The dihydrochloride salt of related piperidine derivatives is noted for its enhanced chemical stability and high water solubility, which are advantageous for handling and formulation in pharmaceutical manufacturing.[1]

| Property | Value | Source(s) |

| Appearance | Typically a solid or liquid. The precursor, 1-benzyl-3-methylpiperidin-4-one, is a clear pale yellow oil. | [9] |

| Solubility | The free base is generally soluble in organic solvents. Salt forms exhibit higher aqueous solubility. | [1][10] |

| Stability | The dihydrochloride salt form offers greater chemical stability for longer shelf life. | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the formation of the key intermediate, 1-benzyl-3-methylpiperidin-4-one . From this ketone, the target amine is typically generated via reductive amination.

Synthesis of the Key Intermediate: 1-Benzyl-3-methylpiperidin-4-one

A common and effective method for synthesizing the piperidone intermediate involves the α-methylation of 1-benzyl-4-piperidone.[11][12]

Mechanism: The reaction proceeds via the formation of an enolate. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the α-carbon of the ketone, creating a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the C-C bond, yielding the desired 3-methyl substituted piperidone. The use of a strong base like NaH is crucial to drive the equilibrium towards the enolate, ensuring a high yield.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Benzyl-3-methylpiperidin-4-one

This protocol is adapted from established literature procedures.[11][12]

Materials:

-

1-benzyl-4-piperidone (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2-1.5 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and dropping funnel. Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Slowly add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF to the NaH suspension dropwise. Maintain the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

-

Methylation: Add methyl iodide (1.5 eq) to the reaction mixture. Remove the ice bath and warm the mixture to 60 °C. Stir overnight.

-

Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture to remove any remaining salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude oily product. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 1-benzyl-3-methylpiperidin-4-one.[11][12]

Conversion to this compound

The final step is a reductive amination of the ketone intermediate. This reaction forms the primary amine at the C4 position. For stereospecific syntheses, such as that required for Tofacitinib, this step often involves chiral catalysts or resolving agents to isolate the desired (3R,4R) isomer.[2]

Applications in Drug Discovery and Development

This compound and its N-methylated derivatives are not end products but rather crucial intermediates for creating high-value active pharmaceutical ingredients (APIs).

Cornerstone in Tofacitinib Synthesis

The most prominent application is in the synthesis of Tofacitinib. The (3R,4R) enantiomer of 1-benzyl-N,4-dimethylpiperidin-3-amine is a key precursor.[2][7] It undergoes a nucleophilic aromatic substitution reaction with a pyrimidine derivative, followed by debenzylation, to form the final Tofacitinib molecule.

Caption: Role of the piperidine derivative in Tofacitinib synthesis.

Broader Therapeutic Potential

The structural motif of this compound makes it a valuable building block for a range of other potential therapeutics:

-

CNS Research: It serves as an intermediate for drugs targeting neurological disorders.[1]

-

Pain Management: The piperidine scaffold is found in many analgesic compounds, and this amine provides a starting point for novel pain management molecules.[1]

-

Drug Discovery Platforms: Its structural flexibility allows chemists to easily modify functional groups, making it a valuable tool in multi-step organic syntheses for discovering new drug candidates.[3]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool in pharmaceutical innovation. Its well-defined synthesis, coupled with its structural versatility, has solidified its importance as a key intermediate. The successful development of Tofacitinib is a testament to the value embedded in this piperidine derivative. As drug discovery continues to evolve towards more complex and specific molecular targets, the demand for such sophisticated and versatile building blocks will undoubtedly continue to grow, ensuring its relevance in the field for years to come.

References

-

Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]

-

PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. GSRS. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-3-AMINE, TRANS-. GSRS. [Link]

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. PrepChem.com. [Link]

- Google Patents. (n.d.). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.

-

Dana Bioscience. (n.d.). Cis-1-benzyl-4-methylpiperidin-3-amine. Dana Bioscience. [Link]

-

PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. [Link]

-

precisionFDA. (n.d.). 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE, CIS-. precisionFDA. [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Pharmaffiliates. [Link]

-

PubChemLite. (n.d.). 1-benzyl-3-methylpiperidin-4-one (C13H17NO). PubChemLite. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 3. Buy trans-1-Benzyl-4-methyl-piperidin-3-amine (EVT-14158692) [evitachem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Cis-n-benzyl-3-methylamino-4-methyl-piperidine bis-(, HCl ) - CAS:1062580-52-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-methylpiperidin-4-amine from 1-benzyl-3-methyl-4-piperidone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-3-methylpiperidin-4-amine, a valuable building block in medicinal chemistry, from its precursor 1-benzyl-3-methyl-4-piperidone. The core of this transformation lies in the reductive amination of the ketone functionality. This document will delve into the mechanistic underpinnings of this reaction, explore various methodological approaches, and provide detailed, field-tested protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance to ensure successful and efficient synthesis.

Introduction: The Significance of Substituted Piperidines

Piperidine derivatives are a cornerstone of modern pharmacology, forming the structural core of a vast array of therapeutic agents. Their prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements. This compound, in particular, is a key intermediate in the synthesis of potent analgesics and other centrally acting agents.[1] The strategic placement of the benzyl, methyl, and amine groups provides a template for further chemical elaboration and optimization of biological activity.

The conversion of 1-benzyl-3-methyl-4-piperidone to the corresponding primary amine is a critical step in the synthetic pathway to these important molecules. This guide will focus on the most common and efficient method for this transformation: reductive amination.

The Core Transformation: Reductive Amination

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[2] The overall process involves two key steps that can often be performed in a single pot:

-

Imine Formation: The carbonyl group of the ketone (1-benzyl-3-methyl-4-piperidone) reacts with an amine source, typically ammonia or an ammonium salt, to form an imine or iminium ion intermediate. This reaction is generally reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine intermediate is then selectively reduced to a C-N single bond to yield the final amine product.

The success of a reductive amination hinges on the careful selection of the reducing agent, which should ideally reduce the imine intermediate much faster than the starting ketone to prevent the formation of the corresponding alcohol byproduct.[3]

Visualizing the Synthetic Workflow

Caption: Generalized mechanism of reductive amination.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended method for most laboratory applications due to its high selectivity, operational simplicity, and good yields.

Materials:

-

1-Benzyl-3-methyl-4-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-benzyl-3-methyl-4-piperidone (1.0 eq) and ammonium acetate (5-10 eq).

-

Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may be exothermic.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel. [4]

Protocol 2: Catalytic Hydrogenation

This method is suitable for larger-scale synthesis and avoids the use of stoichiometric hydride reagents.

Materials:

-

1-Benzyl-3-methyl-4-piperidone

-

Ammonia in methanol (7N solution)

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Methanol (MeOH)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

To a hydrogenation flask or a thick-walled round-bottom flask, add 1-benzyl-3-methyl-4-piperidone (1.0 eq) and methanol.

-

Add a 7N solution of ammonia in methanol (5-10 eq).

-

Carefully add 10% Pd/C catalyst (5-10 mol %).

-

Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.

-

Evacuate and purge the flask with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours to complete.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography or by salt formation and recrystallization.

Data Presentation and Comparison

The choice of synthetic method can significantly impact the reaction parameters and outcomes. The following table summarizes typical data for the discussed protocols.

| Parameter | Protocol 1: STAB | Protocol 2: Catalytic Hydrogenation |

| Reducing Agent | Sodium Triacetoxyborohydride | H₂ / 10% Pd/C |

| Amine Source | Ammonium Acetate | Ammonia in Methanol |

| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) |

| Temperature | Room Temperature | Room Temperature |

| Pressure | Atmospheric | 1 atm to higher pressures |

| Typical Reaction Time | 4-24 hours | 12-48 hours |

| Workup | Aqueous Quench & Extraction | Filtration of Catalyst |

| Typical Yield | 70-90% | 65-85% |

| Key Advantages | High selectivity, one-pot, mild | Atom economical, scalable |

| Key Disadvantages | Stoichiometric waste | Requires H₂ source, longer time |

Conclusion

The synthesis of this compound from its corresponding piperidone is a fundamental transformation in the production of various pharmaceutically active compounds. Reductive amination stands out as the most efficient and versatile method for this conversion. While hydride-based reagents like sodium triacetoxyborohydride offer excellent selectivity and ease of use for laboratory-scale synthesis, catalytic hydrogenation provides a more sustainable and scalable alternative for industrial applications. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can reliably and efficiently access this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- Mehrman, S. J., & Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 973-984.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Iranian Chemical Society, 6(4), 793-799.

- Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2006). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 30(4), 487-494.

- Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M.-M., Brückner, A., & Beller, M. (2017). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 46(1), 306-322.

- Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(20), 7236-7266.

- Li, X., Xie, X., & Xiao, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.

Sources

A Guide to the Spectroscopic Characterization of 1-Benzyl-3-methylpiperidin-4-amine

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound 1-Benzyl-3-methylpiperidin-4-amine. As a molecule of interest in medicinal chemistry and drug development, understanding its structural features through modern analytical techniques is paramount. The N-benzyl piperidine motif is a versatile scaffold frequently used by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates.[1]

Due to the absence of comprehensive published experimental spectra for this specific molecule, this guide will focus on a robust, predictive approach. We will first outline a reliable synthetic pathway to obtain the compound. Subsequently, we will present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the established principles of spectroscopy and are supported by comparative data from structurally analogous compounds. Finally, we provide standardized, field-proven protocols for acquiring this data, intended to serve as a practical manual for researchers who have synthesized this compound.

I. Proposed Synthesis: From Ketone to Amine

The most direct and widely adopted method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 1-Benzyl-3-methylpiperidin-4-one. This transformation is a cornerstone of amine synthesis, valued for its efficiency and control in avoiding the over-alkylation often seen in direct alkylation methods.[2]

The reaction proceeds via the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established methodologies for similar piperidone derivatives.[3]

Materials:

-

1-Benzyl-3-methylpiperidin-4-one

-

Ammonium formate (CH₅NO₂) or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3-methylpiperidin-4-one (1.0 equivalent) in methanol.

-

Amine Source Addition: Add an excess of the ammonia source. Ammonium formate (approx. 10 equivalents) is a common choice.

-

Reducing Agent Addition: To the stirring solution, add the reducing agent portion-wise. Sodium triacetoxyborohydride (approx. 1.5 equivalents) is often preferred as it is less toxic and moisture-sensitive than sodium cyanoborohydride.[2]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Workup:

-

Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis of the target amine via reductive amination.

II. Predicted Spectroscopic Data & Interpretation

The following sections provide a detailed prediction of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra will confirm the presence of the benzyl group, the substituted piperidine ring, and the successful conversion of the ketone to a primary amine. The presence of the methyl group at the C3 position will introduce diastereotopicity, potentially leading to more complex spectra compared to the symmetric 1-benzylpiperidin-4-amine analog.[4]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) | Typical region for aromatic protons of a benzyl group. |

| ~ 3.50 | Singlet | 2H | Ph-CH₂ -N | Benzylic protons adjacent to nitrogen. Deshielded by the electronegative nitrogen. |

| ~ 2.80 - 3.00 | Multiplet | 1H | C4-H | Methine proton at the amine-bearing carbon. Deshielded by the adjacent amine group. |

| ~ 2.00 - 2.80 | Multiplet | ~5H | Piperidine Ring H | Complex region for the remaining piperidine ring protons (H2, H3, H5, H6). |

| ~ 1.50 | Broad Singlet | 2H | NH₂ | Amine protons. Often broad and may exchange with D₂O.[5] |

| ~ 0.90 | Doublet | 3H | C3-CH₃ | Methyl group protons, split by the adjacent C3 proton. |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Quaternary C (Ar) | Aromatic carbon attached to the benzylic CH₂. |

| ~ 129 | C H (Ar) | Aromatic C-H carbons. |

| ~ 128 | C H (Ar) | Aromatic C-H carbons. |

| ~ 127 | C H (Ar) | Aromatic C-H carbons. |

| ~ 63 | Ph-C H₂-N | Benzylic carbon, deshielded by the phenyl group and nitrogen. |

| ~ 50-60 | Piperidine Ring C | Carbons adjacent to the ring nitrogen (C2, C6). |

| ~ 45-55 | C 4-NH₂ | Carbon bearing the amine group. Its shift is significantly upfield compared to the ~210 ppm of the precursor ketone's carbonyl carbon. |

| ~ 30-40 | Piperidine Ring C | Remaining piperidine carbons (C3, C5). |

| ~ 10-15 | C3-C H₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The key diagnostic change from the precursor to the product will be the disappearance of the strong carbonyl (C=O) stretch and the appearance of characteristic primary amine (N-H) absorptions.[6]

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3250 | Medium, Sharp (two bands) | N-H Stretch | Characteristic for a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[5] |

| 3030 | Medium | Aromatic C-H Stretch | Indicates the presence of the benzyl group's aromatic C-H bonds. |

| 2950 - 2800 | Medium-Strong | Aliphatic C-H Stretch | From the CH, CH₂, and CH₃ groups of the piperidine ring and benzyl methylene. |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | A key diagnostic peak for primary amines.[6] |

| 1495, 1450 | Medium | Aromatic C=C Stretch | Confirms the presence of the phenyl ring. |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic amine C-N bond vibration. |

| 910 - 665 | Strong, Broad | N-H Wag | Out-of-plane bending, characteristic of primary and secondary amines.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₂₀N₂), the nominal molecular weight is 204 g/mol .

Key Predictive Insights:

-

Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), its molecular ion peak (M⁺) will appear at an even mass-to-charge ratio (m/z), consistent with its molecular weight of 204.[5]

-

Major Fragmentation Pathway: The most characteristic fragmentation for benzylamines is the cleavage of the benzylic C-N bond. This results in the formation of a highly stable benzyl cation, which often rearranges to a tropylium ion, giving a prominent peak at m/z 91 .[7][8]

-

Alpha-Cleavage: Another common fragmentation for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This could lead to various fragments depending on which bond cleaves.

Predicted Fragmentation:

| m/z | Proposed Fragment | Rationale |

| 204 | [C₁₃H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 203 | [M-H]⁺ | Loss of a hydrogen atom. |

| 113 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium ion). |

| 91 | [C₇H₇]⁺ | Tropylium ion, the hallmark fragment of benzyl groups. |

III. Standard Operating Procedures for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H₂ peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with appropriate Fourier transform, phasing, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Caption: Standard workflow for NMR data acquisition and analysis.

IR Data Acquisition Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the purified compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry Data Acquisition Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Infusion Analysis:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode.

-

Observe the full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 205.

-

-

Tandem MS (MS/MS):

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 205) as the precursor.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

Analyze the resulting fragments to confirm the proposed structure.

-

Caption: General workflow for ESI-MS/MS analysis.

IV. Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of this compound. By leveraging established chemical principles and data from analogous structures, we have detailed the expected outcomes for NMR, IR, and Mass Spectrometry analyses. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. This foundational information is critical for confirming the identity and purity of this compound, enabling its confident use in drug discovery and development pipelines.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." UCLA Chemistry & Biochemistry. [Link]

-

OpenStax. "24.10 Spectroscopy of Amines." Organic Chemistry. 2023. [Link]

-

Ricci, C., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Journal of Mass Spectrometry, vol. 39, no. 8, 2004, pp. 917-27. [Link]

-

Jain, S., et al. "Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine." Applied Spectroscopy, vol. 53, no. 3, 1999, pp. 327-331. [Link]

-

Reid, G. E., et al. "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides." Journal of the American Society for Mass Spectrometry, vol. 21, no. 7, 2010, pp. 1125-36. [Link]

-

Illinois State University. "Infrared Spectroscopy." Department of Chemistry. [Link]

-

Oregon State University. "Spectroscopy of Amines." Chemistry Education. [Link]

-

Chemistry LibreTexts. "Difference between Primary Secondary and Tertiary Amines Via FTIR." [Link]

-

ResearchGate. "Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations." [Link]

-

Wang, C., et al. "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information." RSC Advances, 2015. [Link]

-

Wikipedia. "Piperidine." [Link]

-

Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society, vol. 98, no. 12, 1976, pp. 3583-3587. [Link]

-

MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, vol. 24, no. 1, 2019, p. 123. [Link]

-

Journal of Chemical Education. "Fragmentation mechanisms in mass spectrometry." [Link]

- Google Patents. "EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine."

-

ResearchGate. "Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine." [Link]

-

PubChem. "1-Benzyl-4-piperidylamine." National Institutes of Health. [Link]

-

PubChem. "1-Benzyl-4-piperidone." National Institutes of Health. [Link]

-

PubMed. "N-Benzyl piperidine Fragment in Drug Discovery." [Link]

-

PubChem. "(3R)-1-benzylpiperidin-3-amine." National Institutes of Health. [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry.[1][2][3][4] Its derivatives are integral components in a vast array of pharmaceuticals, spanning numerous therapeutic classes, including treatments for central nervous system (CNS) disorders, pain management, oncology, and infectious diseases.[2][5] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted piperidine derivatives. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent compounds. This document is designed to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and synthesis of novel piperidine-based therapeutic agents.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine moiety is a cornerstone in the design of numerous blockbuster drugs.[6] Its prevalence stems from its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, act as a hydrogen bond acceptor, and adopt various conformations to fit into the binding pockets of diverse biological targets.[2] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2][7] This adaptability has made the piperidine scaffold a "privileged structure" in drug discovery, consistently yielding compounds with significant biological activity.[2][8]

This guide will explore the biological activities of substituted piperidine derivatives across several key therapeutic areas, highlighting the chemical nuances that drive their pharmacological effects.

Piperidine Derivatives in Central Nervous System Disorders

Substituted piperidines have demonstrated remarkable efficacy in treating a range of CNS disorders, primarily by modulating the activity of key neurotransmitter systems.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] Several potent and selective AChE inhibitors are based on the piperidine scaffold.

Mechanism of Action: The tertiary nitrogen of the piperidine ring can be protonated, allowing it to interact with the anionic site of the AChE enzyme.[9] The benzyl-piperidine moiety, found in drugs like Donepezil, provides strong binding to the catalytic site of AChE through interactions with key amino acid residues such as Trp84 and Phe330.[1][4]

Structure-Activity Relationship (SAR):

-

N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is often crucial for high-affinity binding to the AChE catalytic site.[1][4]

-

Substituents on the Benzyl Ring: The introduction of electron-donating or withdrawing groups on the benzyl ring can modulate potency and selectivity. For instance, dimethoxy substitution on an indanone moiety attached to the piperidine, as in Donepezil (E2020), results in a highly potent inhibitor with an IC50 of 5.7 nM.[10]

-

Linker and Terminal Moiety: The nature and length of the linker connecting the piperidine to a terminal aromatic or heterocyclic group significantly impact activity. Bulky substituents on a terminal benzamide moiety have been shown to substantially increase anti-AChE activity.[11]

Quantitative Data on Piperidine-Based AChE Inhibitors:

| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| Donepezil (E2020) | AChE | 5.7 | 1250-fold | [10] |

| Compound 21 | AChE | 0.56 | 18,000-fold | [11] |

| Compound 86a | AChE | 2.13 | ~38-fold | [12] |

| Semi-synthetic analogue 7 | Rat brain AChE | 7320 | 21-fold | [13] |

| Semi-synthetic analogue 9 | Rat brain AChE | 15100 | 9.5-fold | [13] |

Experimental Protocol: Evaluation of Anti-Cholinesterase Activity (Ellman's Method)

This protocol outlines a standard in vitro assay to determine the inhibitory activity of piperidine derivatives against AChE.

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (15 mM)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM)

-

AChE enzyme solution (from electric eel)

-

Test compound solutions at various concentrations

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution.

-

Add 50 µL of phosphate buffer.

-

Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of ATCI solution and 125 µL of DTNB solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Diagram of AChE Inhibition by a Piperidine Derivative:

Caption: Interaction of a piperidine derivative with the active sites of AChE, blocking acetylcholine hydrolysis.

Opioid Receptor Modulators for Pain Management

The piperidine scaffold is a fundamental component of many potent opioid analgesics, including fentanyl and its analogs.[14] These compounds primarily exert their effects by interacting with opioid receptors, particularly the mu-opioid receptor (MOR).[1]

Mechanism of Action: Phenylpiperidine opioids like fentanyl are MOR agonists.[14] The protonated piperidine nitrogen is believed to form a crucial ionic interaction with a conserved aspartate residue (Asp147 in the human MOR) in the receptor's binding pocket.

Structure-Activity Relationship (SAR):

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. For example, an N-phenethyl group is common in high-potency MOR agonists.

-

4-Position Substituent: The substituent at the 4-position of the piperidine ring significantly influences potency and selectivity. An anilido group is characteristic of the fentanyl series.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can dramatically affect binding affinity and efficacy. For example, the (3R, 4S) enantiomer of a tramadol-derived piperidine analog was found to be a highly potent and selective MOR agonist.[15]

Quantitative Data on Piperidine-Based Opioid Receptor Ligands:

| Compound | Target(s) | Ki (nM) | Efficacy | Reference |

| Compound 23 (3R, 4S) | MOR | 0.0021 | Agonist (Emax = 209.1%) | [15] |

| Compound 52 | MOR / σ1R | High Affinity | Antinociceptive | [16] |

| Tetrahydroquinoline Analogues | MOR / DOR | Low nanomolar | MOR Agonist / DOR Antagonist | [17][18] |

Experimental Workflow: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the opioid receptor of interest (e.g., CHO cells transfected with MOR) in a suitable buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR), and various concentrations of the test compound.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value, which represents the inhibitory constant of the test compound, using the Cheng-Prusoff equation.

-

Neurokinin (NK) Receptor Antagonists

Substituted piperidines have been developed as potent antagonists of neurokinin receptors, particularly the NK1 and NK3 receptors, which are implicated in pain, inflammation, and sex-hormone disorders.[19][20][21]

Mechanism of Action: Piperidine-based NK receptor antagonists act as competitive inhibitors, blocking the binding of endogenous tachykinin peptides like substance P (for NK1) and neurokinin B (for NK3) to their respective receptors.

Structure-Activity Relationship (SAR):

-

4,4-Disubstituted Piperidines (NK1): High affinity for the NK1 receptor is achieved with a 3,5-bis(trifluoromethyl)benzyl ether side chain.[19]

-

Fused Piperidines (NK3): Scaffold hopping from known NK3 receptor antagonists has led to the development of novel fused piperidine derivatives with improved environmental decomposability.[20]

Piperidine Derivatives in Oncology

The piperidine scaffold is present in a number of anticancer agents, targeting various molecular pathways involved in tumor growth and proliferation.[2][5][8][22][23]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some piperidine derivatives can bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[5]

-

Enzyme Inhibition: Piperidine-containing compounds can act as inhibitors of enzymes crucial for cancer cell survival, such as lysine-specific demethylase 1 (LSD1).[24]

-

Signaling Pathway Modulation: Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate signaling pathways like NF-κB and PI3K/Akt, inducing apoptosis in cancer cells.[23]

Quantitative Data on Anticancer Piperidine Derivatives:

| Compound | Target Cell Line | GI50 / IC50 | Mechanism | Reference |

| Compound 17a | PC3 (Prostate Cancer) | 0.81 µM | Tubulin Polymerization Inhibition | [5] |

Experimental Protocol: In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

This protocol details a method for assessing the antiproliferative effects of piperidine derivatives on cancer cell lines.

-

Cell Culture:

-

Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test piperidine derivative for a specified period (e.g., 48-72 hours).

-

-

Cell Fixation and Staining:

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water and stain the cells with sulforhodamine B (SRB) solution.

-

Wash away the unbound dye with acetic acid.

-

-

Data Analysis:

-

Solubilize the bound SRB dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value, the concentration that inhibits cell growth by 50%.[25]

-

Antimicrobial and Antiviral Activities of Piperidine Derivatives

Piperidine alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[26][27][28][29]

Mechanisms of Action: The exact mechanisms are varied and often depend on the specific compound and target organism. Some piperidine derivatives are known to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with viral replication processes.

Examples of Bioactive Compounds:

-

Piperine: This natural alkaloid from black pepper exhibits antibacterial, antifungal, and antiviral properties.[26][30]

-

Purine-Substituted Piperidines: A series of these compounds have shown potent anti-HIV and anti-influenza A/H1N1 activity.[29]

Diagram of a General Synthetic Scheme for Substituted Piperidines:

Caption: A generalized synthetic route to substituted piperidines via hydrogenation of pyridine derivatives followed by functionalization.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. Its structural and chemical versatility allows for the generation of vast chemical libraries with diverse biological activities. Future research in this area will likely focus on:

-

Development of more selective and potent derivatives: Fine-tuning substitutions on the piperidine ring to enhance target specificity and reduce off-target effects.

-

Exploration of novel biological targets: Identifying new proteins and pathways that can be modulated by piperidine-based compounds.

-

Application of advanced synthetic methodologies: Employing green and efficient synthetic strategies to access novel and complex piperidine architectures.[1][2]

-

Fragment-based drug discovery: Utilizing piperidine fragments to build novel lead compounds with improved three-dimensionality.[31]

The continued exploration of the chemical space around the piperidine nucleus holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Kozur, A., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(16), 3125-3131. [Link]

-

Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190. [Link]

-

Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Gomha, S. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116039. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(16), 3823-3826. [Link]

-

Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4493-4503. [Link]

-

Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Ohta, H., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5195-5198. [Link]

-

Yurttaş, L., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7940. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Paul, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861541. [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

-

ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

-

ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

-

Rogers, S. L., & Friedhoff, L. T. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Acta Neurologica Scandinavica. Supplementum, 168, 9-14. [Link]

-

ResearchGate. (n.d.). Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. [Link]

-

Yamamoto, K., et al. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. [Link]

-

Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Cancers, 6(1), 350-366. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

de Oliveira, R. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 12(10), e0185923. [Link]

-

Salehi, B., et al. (2021). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. International Journal of Molecular Sciences, 22(16), 8933. [Link]

-

Chen, C., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(6), 702-707. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-236. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

ResearchGate. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

-

Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

-

OmicsDI. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. [Link]

-

Consensus. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of the alkaloids plant extracts, tested against different clinical isolated microorganisms. [Link]

-

Taylor & Francis Online. (n.d.). Piperidine alkaloids – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

-

Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 325-334. [Link]

Sources